ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-phenylhydrazinecarboxylate with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[1,2-b]pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-b]pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyrazole core .
Scientific Research Applications
Ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
- Ethyl 6-ethyl-2-(4-methylphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
- Ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-5-carboxylate
Uniqueness
Ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 6-position and the phenyl group at the 2-position contributes to its distinct properties compared to similar compounds .
Biological Activity
Ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate (CAS Number: 1986550-37-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₉N₃O₂
- Molecular Weight : 285.34 g/mol
- Structure : The compound features an imidazo[1,2-b]pyrazole core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can exhibit cytotoxic effects against various cancer cell lines:
These values suggest that the compound may inhibit cancer cell proliferation effectively.
The mechanism by which this compound exerts its effects may involve:
- Microtubule Destabilization : Similar pyrazole derivatives have been shown to interfere with microtubule assembly, leading to apoptosis in cancer cells. For instance, compounds with structural similarities have demonstrated significant inhibition of microtubule assembly at concentrations as low as 20 µM .
- Caspase Activation : Induction of apoptosis has been linked to increased caspase activity in treated cells. Studies have reported enhanced caspase-3 activity in response to pyrazole compounds, indicating a possible pathway for inducing programmed cell death .
Anti-inflammatory Activity
Beyond anticancer properties, some pyrazole derivatives have been identified as selective COX-2 inhibitors. The anti-inflammatory activity of these compounds is noteworthy:
Compound | Selectivity Index (SI) | Edema Inhibition (%) |
---|---|---|
Compound A | >189 | 62% |
Compound B | >455 | 71% |
Compound C | >10,497 | 65% |
These results suggest that this compound may also possess significant anti-inflammatory properties .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of pyrazole derivatives:
- Cytotoxicity Studies : A study involving various pyrazole derivatives reported IC₅₀ values for different cancer cell lines and highlighted the importance of structural modifications in enhancing biological activity .
- In Vivo Studies : Some derivatives have undergone in vivo testing to assess their therapeutic potential and toxicity profiles. For example, acute oral toxicity studies indicated that certain compounds had LD₅₀ values exceeding 2000 mg/kg in mice, suggesting a favorable safety profile for further development .
- Molecular Modeling Studies : Computational studies have provided insights into the binding affinities of these compounds to various biological targets, enhancing our understanding of their mechanisms of action .
Properties
IUPAC Name |
ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-12-14(16(20)21-4-2)15-17-13(10-19(15)18-12)11-8-6-5-7-9-11/h5-9,13,17H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGKCCATQFZSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2CC(NC2=C1C(=O)OCC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.